molecular formula C19H19N3 B241480 [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile

[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile

Cat. No. B241480
M. Wt: 289.4 g/mol
InChI Key: XNKZXBRMLKPFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile, also known as DPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPP belongs to the class of compounds known as pyridine derivatives and has been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels, enzymes, and receptors. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its biological effects.
Biochemical and Physiological Effects:
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has also been shown to modulate the immune system and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile in lab experiments is its wide range of biological activities. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation of using [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile in lab experiments is its potential toxicity. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been shown to be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile. One direction is to further investigate its mechanism of action and cellular targets. This may lead to the development of more potent and selective compounds with improved therapeutic potential. Another direction is to investigate the pharmacokinetics and toxicity of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile in vivo. This may provide valuable information for the development of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile as a therapeutic agent. Finally, the potential of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile as a neuroprotective agent warrants further investigation, as it may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile involves the reaction of 2,6-dimethyl-4-bromoacetophenone with 3-phenylpropanenitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with malononitrile to yield the final product, [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile. The synthesis of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been optimized to achieve high yields and purity.

Scientific Research Applications

[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has also been investigated for its ability to modulate the immune system and its potential as a neuroprotective agent.

properties

Product Name

[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

2-[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4-ylidene]propanedinitrile

InChI

InChI=1S/C19H19N3/c1-15-11-18(19(13-20)14-21)12-16(2)22(15)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12H,6,9-10H2,1-2H3

InChI Key

XNKZXBRMLKPFJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C

Origin of Product

United States

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